molecular formula C6H6FN3O B13632258 6-Fluoro-N-hydroxypicolinimidamide

6-Fluoro-N-hydroxypicolinimidamide

Cat. No.: B13632258
M. Wt: 155.13 g/mol
InChI Key: QAEUQUDKXIBBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom at the 6th position of a pyridine ring, with a hydroxyl group attached to the carboximidamide moiety, which contributes to its distinctive reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the carboximidamide group. One common method includes the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The subsequent step involves the reaction of the fluorinated pyridine with hydroxylamine derivatives to form the carboximidamide group.

Industrial Production Methods

Industrial production of (Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent introduction of the fluorine atom. The subsequent steps are optimized for high yield and purity, often involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the hydroxyl group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoropyridine-2-carboximidamide
  • 6-chloro-N’-hydroxypyridine-2-carboximidamide
  • 6-fluoro-N’-methoxypyridine-2-carboximidamide

Uniqueness

(Z)-6-fluoro-N’-hydroxypyridine-2-carboximidamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct reactivity and binding properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

6-fluoro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

QAEUQUDKXIBBLL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1)F)/C(=N/O)/N

Canonical SMILES

C1=CC(=NC(=C1)F)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.